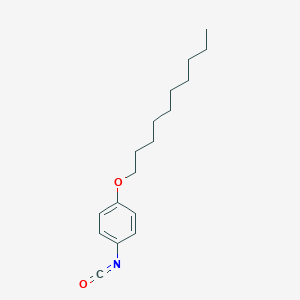![molecular formula C12H26N4 B14626827 N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine CAS No. 56030-34-3](/img/structure/B14626827.png)
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine is a complex organic compound characterized by the presence of pyrrolidine rings attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyrrolidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethane-1,2-diamine, followed by the addition of pyrrolidine derivatives to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylcyclohexane-1,2-diamine: A similar compound used as a ligand in coordination chemistry.
Ethylenediamine: A simpler diamine with broad applications in various chemical processes.
N,N’-Dimethyl-1,2-ethanediamine: Another related compound with similar structural features.
Uniqueness
N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine is unique due to the presence of pyrrolidine rings, which confer specific steric and electronic properties. These features make it particularly suitable for applications in catalysis and enzyme inhibition, where precise molecular interactions are crucial.
Properties
CAS No. |
56030-34-3 |
|---|---|
Molecular Formula |
C12H26N4 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
N,N'-bis[[(2S)-pyrrolidin-2-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N4/c1-3-11(15-5-1)9-13-7-8-14-10-12-4-2-6-16-12/h11-16H,1-10H2/t11-,12-/m0/s1 |
InChI Key |
MFXQYAKSQCKTJA-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNCCNC[C@@H]2CCCN2 |
Canonical SMILES |
C1CC(NC1)CNCCNCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


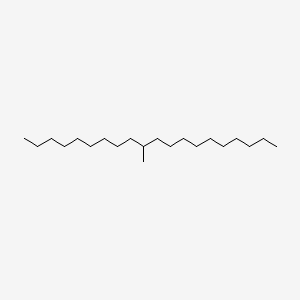
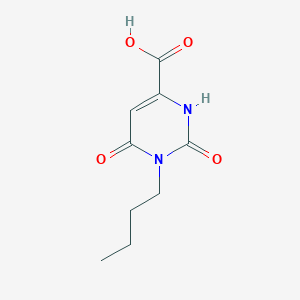

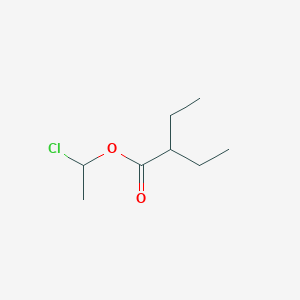
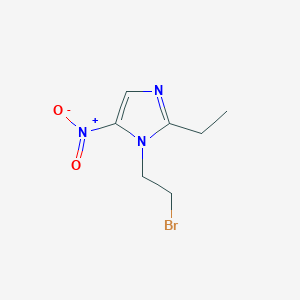


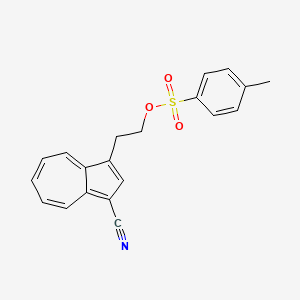
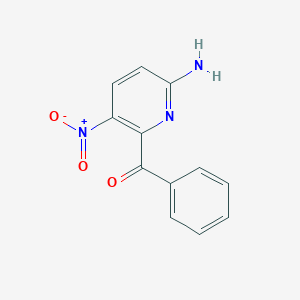
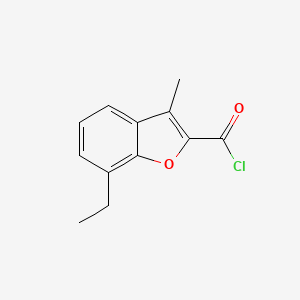
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
